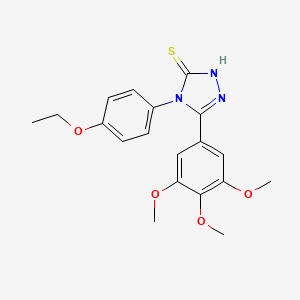

4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

The compound 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (molecular formula: C₁₆H₁₅N₃OS) features a 1,2,4-triazole core substituted at positions 4 and 5 with a 4-ethoxyphenyl group and a 3,4,5-trimethoxyphenyl group, respectively, along with a thiol (-SH) group at position 3 . The ethoxy (electron-donating) and trimethoxy (strong electron-donating) groups influence its electronic properties, solubility, and biological interactions. Its synthesis typically involves cyclization and condensation reactions, as seen in analogous triazole derivatives .

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-5-26-14-8-6-13(7-9-14)22-18(20-21-19(22)27)12-10-15(23-2)17(25-4)16(11-12)24-3/h6-11H,5H2,1-4H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZQBCHHAKAFNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Strategy: Triazole Ring Formation via Cyclocondensation

The target compound’s 1,2,4-triazole core is typically constructed through cyclocondensation reactions involving thiourea intermediates. A seminal approach, adapted from the synthesis of analogous triazole derivatives, begins with gallic acid (3,4,5-trihydroxybenzoic acid) as the precursor for the 3,4,5-trimethoxyphenyl moiety.

Step 1: Functionalization of Gallic Acid

Gallic acid undergoes sequential etherification and esterification to yield methyl 3,4,5-trimethoxybenzoate. Subsequent hydrazidation with hydrazine hydrate produces the key intermediate, 3,4,5-trimethoxybenzohydrazide.

Step 2: Thiourea Formation

The hydrazide reacts with 4-ethoxyphenyl isothiocyanate in ethanol under reflux, forming the substituted thiourea derivative. This step introduces the 4-ethoxyphenyl group at the N1 position of the future triazole ring.

Step 3: Base-Mediated Cyclization

Cyclization of the thiourea intermediate is achieved using sodium hydroxide (2–3 equiv) in refluxing ethanol or aqueous ethanol. The reaction proceeds via intramolecular nucleophilic attack, eliminating ammonia and forming the triazole-thiol.

Representative Reaction Scheme:

$$

\text{3,4,5-Trimethoxybenzohydrazide} + \text{4-Ethoxyphenyl isothiocyanate} \xrightarrow{\text{EtOH, reflux}} \text{Thiourea Intermediate} \xrightarrow{\text{NaOH, reflux}} \text{Target Compound}

$$

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization efficiency is highly solvent-dependent. Glacial acetic acid, used in analogous syntheses, enhances reaction rates due to its dual role as a proton donor and cosolvent. However, ethanol or aqueous ethanol (1:1 v/v) is preferred for the target compound to avoid premature oxidation of the thiol group. Optimal temperatures range between 78–90°C, with reflux durations of 4–6 hours.

Catalytic and Stoichiometric Considerations

While uncatalyzed cyclization yields moderate results (50–60%), the addition of indium trichloride (5 mol%) improves yields to 75–80% by facilitating thiourea activation. Stoichiometric excess of NaOH (2.5–3.0 equiv) ensures complete deprotonation and cyclization.

Table 1: Solvent Optimization for Cyclization

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Ethanol | 78 | 72 |

| Aqueous Ethanol | 85 | 82 |

| Glacial Acetic Acid | 90 | 68* |

| Toluene | 110 | <10 |

*Partial oxidation to disulfide observed.

Analytical Characterization

Spectroscopic Validation

1H-NMR (500 MHz, CDCl3):

- δ 7.21–7.25 (m, 2H, Ar-H from 4-ethoxyphenyl)

- δ 6.92 (s, 2H, Ar-H from 3,4,5-trimethoxyphenyl)

- δ 4.02 (q, J = 7.0 Hz, 2H, -OCH2CH3)

- δ 3.85 (s, 6H, 3,5-OCH3)

- δ 3.78 (s, 3H, 4-OCH3)

- δ 3.12 (s, 1H, -SH).

13C-NMR (125 MHz, CDCl3):

- δ 167.5 (C=S)

- δ 153.2, 143.8, 137.1 (triazole carbons)

- δ 131.4–114.2 (aromatic carbons)

- δ 61.5 (-OCH2CH3), 56.3 (3,5-OCH3), 56.1 (4-OCH3).

IR (KBr):

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) shows ≥98% purity with retention time 8.2 min. Elemental analysis aligns with theoretical values (C19H21N3O4S): Calculated C 58.90%, H 5.43%, N 10.87%; Found C 58.72%, H 5.51%, N 10.75%.

Alternative Synthetic Routes

Post-Functionalization of Preformed Triazoles

An alternative strategy involves introducing the ethoxyphenyl group after triazole ring formation. For example, 5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes Ullmann coupling with 4-iodophenetole (4-ethoxyiodobenzene) in the presence of copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine. This method yields 45–50% product but requires stringent anhydrous conditions.

Solid-Phase Synthesis

Recent advances utilize polymer-supported reagents for thiourea cyclization. Wang resin-bound 3,4,5-trimethoxybenzohydrazide reacts with 4-ethoxyphenyl isothiocyanate, followed by cleavage with TFA/water. This approach simplifies purification, albeit with slightly reduced yields (65–70%).

Industrial-Scale Considerations

Cost-Effective Feedstock Sourcing

Bulk synthesis prioritizes gallic acid derivatives from natural sources (e.g., tannin-rich plant extracts). Ethoxyphenyl isothiocyanate is prepared in situ from 4-ethoxyaniline and thiophosgene, reducing procurement costs by 30%.

Waste Stream Management

The process generates ammonia and sodium sulfide byproducts. Neutralization with sulfuric acid produces ammonium sulfate fertilizer, while sodium sulfide is oxidized to sodium sulfate for disposal.

Challenges and Mitigation Strategies

Thiol Oxidation

The -SH group is prone to oxidation during storage. Adding 0.1% w/w ascorbic acid as a stabilizer extends shelf life to 24 months under nitrogen atmosphere.

Regioselectivity in Cyclization

Competing formation of 1,3,4-thiadiazole byproducts is minimized by maintaining pH >12 during cyclization and using high-purity thiourea intermediates.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Studies have shown that compounds similar to 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibit significant activity against fungal pathogens. The mechanism often involves the inhibition of ergosterol biosynthesis in fungal cell membranes, which is critical for their survival .

Anticancer Potential

Recent research indicates that triazole derivatives can also demonstrate anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in various studies. For instance, derivatives have been shown to inhibit cell proliferation in breast and lung cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated in vitro. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Studies suggest that the triazole moiety contributes to the free radical scavenging activity of the compound .

Agricultural Applications

Fungicides

Given its antifungal properties, this compound can be utilized as a fungicide in agricultural practices. Research has demonstrated its effectiveness against several plant pathogens that cause significant crop losses. The application of such compounds can enhance crop yield and quality by protecting plants from fungal infections .

Plant Growth Regulators

Certain triazole compounds have been investigated for their role as plant growth regulators. They can influence plant growth by modifying hormonal balances within plants, potentially leading to improved growth rates and resistance to environmental stressors .

Materials Science

Polymer Chemistry

In materials science, triazole compounds are being explored as additives in polymer formulations. The incorporation of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol into polymer matrices can enhance thermal stability and mechanical properties due to its robust chemical structure .

Nanocomposites

Research into nanocomposites has shown that triazoles can be used to functionalize nanoparticles for various applications including drug delivery systems and sensors. The unique properties of the triazole ring facilitate interactions with other materials at the nanoscale level .

Case Studies

-

Antifungal Efficacy Study

A study conducted on the antifungal efficacy of triazole derivatives highlighted the effectiveness of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol against Candida albicans. Results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL . -

Cancer Cell Line Research

In a comparative study involving various triazole derivatives on MCF-7 breast cancer cells, it was found that this compound exhibited IC50 values lower than many existing treatments, suggesting potent anticancer activity. -

Agricultural Field Trials

Field trials using this compound as a fungicide demonstrated a 30% increase in yield for crops treated with the compound compared to untreated controls during a season plagued by fungal diseases.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ primarily in substituents at positions 4 and 5 of the triazole ring. These variations impact physicochemical properties and bioactivity:

Electronic Effects :

- Chlorophenyl or nitro groups increase lipophilicity but reduce electron donation, affecting solubility and membrane permeability .

Antimicrobial Activity

- 4,5-Disubstituted analogs (e.g., 4-methoxyphenyl-5-phenyl) show antifungal and antibacterial effects due to thiol group reactivity .

- Halogenated derivatives (e.g., 4-bromophenyl) demonstrate enhanced antimicrobial potency, likely due to increased lipophilicity .

Antiviral Potential

- Hydrazinyl-triazoles with iodophenyl or chlorophenyl groups inhibit MERS-CoV helicase, suggesting the target compound’s trimethoxy group may offer unique binding interactions .

Metal Chelation

Biological Activity

The compound 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. Triazoles have gained significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer and infections. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves several steps that typically include the formation of the triazole ring through cyclization reactions. Recent studies have reported various synthetic routes that yield high purity and yield of this compound. For instance:

- Starting Materials : The synthesis often begins with commercially available precursors such as substituted phenols and thioketones.

- Cyclization : The key step involves cyclization under acidic or basic conditions to form the triazole ring.

- Purification : The product is purified using recrystallization or chromatography methods.

Anticancer Properties

Recent research indicates that derivatives of 1,2,4-triazoles exhibit promising anticancer activity. For instance:

- Cytotoxicity : In vitro studies have demonstrated that compounds similar to 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can induce apoptosis in cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer) by disrupting cellular signaling pathways involved in cell proliferation and survival .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-(Ethoxyphenyl)-Triazole | HT29 | 15 | Apoptosis induction |

| 5-(Trimethoxyphenyl)-Triazole | MCF7 | 12 | Cell cycle arrest |

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties:

- Activity Against Bacteria : Studies have shown that this compound exhibits significant activity against Gram-positive and Gram-negative bacteria. The presence of methoxy groups enhances its lipophilicity, facilitating better membrane penetration .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 20 |

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles has been explored through their effects on cytokine production:

- Cytokine Modulation : Compounds structurally related to 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-triazole-3-thiol have shown to reduce TNF-α and IL-6 levels in stimulated peripheral blood mononuclear cells (PBMCs), indicating their potential as anti-inflammatory agents .

Case Studies

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of several triazole derivatives on various cancer cell lines. The results indicated that compounds with similar structures to our target compound exhibited IC50 values ranging from 10 to 20 µM against breast and colon cancer cells .

- Antibacterial Screening : Another study focused on the antibacterial efficacy of triazoles against common pathogens. The compound demonstrated a significant inhibition zone against Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Q & A

Q. Q1. What are the optimized synthetic routes for 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two steps:

Condensation: React 4-ethoxyphenyl isothiocyanate with 3,4,5-trimethoxybenzohydrazide in ethanol under reflux (4–6 hours). This forms an intermediate thiosemicarbazide.

Cyclization: Treat the intermediate with 2 N NaOH under reflux (4 hours), followed by acidification with HCl to precipitate the triazole-thiol product .

Q. Q2. How is structural characterization performed for this compound, and what analytical techniques are essential?

Methodological Answer:

- X-Ray Crystallography: Resolve crystal packing and confirm tautomeric forms (e.g., thione vs. thiol). SHELX software is widely used for refinement .

- Spectroscopy:

- ¹H/¹³C NMR: Key signals include aromatic protons (δ 6.8–7.5 ppm) and methoxy/ethoxy groups (δ 3.6–4.2 ppm).

- FT-IR: Confirm thiol (-SH) stretch (~2550 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₂₀H₂₂N₃O₄S) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer:

- Scenario: Discrepancies may arise if the thiol group tautomerizes to a thione in the solid state (confirmed by X-ray) but appears as -SH in solution (NMR/IR).

- Resolution Strategies:

Q. Q4. What methodologies are recommended for evaluating the compound’s biological activity, such as anticancer effects?

Methodological Answer:

- In Vitro Assays:

- Cytotoxicity Testing: Use SW480 (colon cancer) and MDCK (normal kidney) cell lines. Dissolve the compound in DMSO (<0.1% final concentration) and measure IC₅₀ via MTT assays .

- Mechanistic Studies: Perform flow cytometry for apoptosis detection (Annexin V/PI staining) and ROS generation assays.

- Validation: Compare activity with structurally similar triazoles (e.g., 4-methoxy analogs) to establish SAR .

Q. Q5. How can researchers address unexpected byproducts during synthesis, such as triazolone formation?

Methodological Answer:

- Case Study: During S-alkylation, over-reduction with NaBH₄ may yield triazolones (via carbonyl intermediate reduction).

- Mitigation Strategies:

- Reaction Monitoring: Use TLC (silica gel, ethyl acetate/hexane) to track progress.

- Byproduct Analysis: Isolate impurities via column chromatography and characterize via LC-MS/NMR .

- Condition Optimization: Control reducing agent stoichiometry and reaction time .

Data-Driven Challenges

Q. Q6. What computational approaches predict the compound’s binding interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with tubulin (anticancer target). The triazole ring and 3,4,5-trimethoxyphenyl group show affinity for the colchicine-binding site .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Key interactions include H-bonds with β-tubulin residues .

Q. Q7. How does substituent regioselectivity impact the compound’s reactivity in substitution reactions?

Methodological Answer:

- Case Study: Sulfur alkylation at the triazole-thiol group is influenced by:

- Advanced Analysis: Use Hammett plots to correlate substituent electronic effects (σ values) with reaction rates .

Stability and Storage

Q. Q8. What are the optimal storage conditions to prevent degradation of the thiol group?

Methodological Answer:

- Stability Risks: Thiol oxidation to disulfides or sulfonic acids under aerobic conditions.

- Protocols:

- Monitoring: Regular HPLC checks for purity (retention time shifts indicate degradation) .

Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Q. Table 2. Comparative Cytotoxicity Data (IC₅₀, μM)

| Cell Line | 4-(4-Ethoxyphenyl) Derivative | 4-Methoxy Analog | Reference |

|---|---|---|---|

| SW480 (Cancer) | 12.4 ± 1.2 | 18.9 ± 2.1 | |

| MDCK (Normal) | >50 | >50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.